1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide
Overview
Description
1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tautomeric Behavior in Bioorganics and Medicinal Chemistry
Sulfonamide derivatives, including compounds structurally related to 1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide, have been incorporated in various studies, especially in bioorganics and medicinal chemistry. Molecular conformation and tautomeric forms of molecules like these are crucial in determining their pharmaceutical and biological activities. Infrared and nuclear magnetic resonance spectroscopic methods have been employed to identify tautomeric forms of these compounds (Erturk, Gumus, Dikmen, & Alver, 2016).
Synthesis of Sulfonamides and Receptor Antagonists
New methods for the preparation of sulfonamides have been developed, starting from compounds like 1-Propyl- and 1,3-dimethyl-8-p-sulfophenylxanthine. These methods are significant in developing adenosine A2B receptor antagonists. This research highlights the potential of sulfonamide structures in the development of potent and selective receptor antagonists (Yan et al., 2006).
Drug Metabolism and Biocatalysis
In the field of drug metabolism, sulfonamide derivatives like this compound are explored for their metabolite production and characterization. Studies have used microbial-based surrogate biocatalytic systems to produce significant amounts of mammalian metabolites for drugs containing biaryl-bis-sulfonamide structures (Zmijewski et al., 2006).
Synthesis of N-Heterocycles in Organic Chemistry
The synthesis of N-heterocycles, such as morpholines and piperazines, using α-phenylvinylsulfonium salts, is an area of interest. These processes often involve the deprotection of N-sulfonamide protecting groups, demonstrating the versatility of sulfonamide derivatives in organic synthesis (Matlock et al., 2015).
Development of Antibodies and ELISA for Sulfonamide Antibiotics
Sulfonamide derivatives are crucial in developing antibodies for a wide range of sulfonamide antibiotic congeners. These antibodies are used to develop highly sensitive enzyme-linked immunosorbent assays (ELISA) for detecting sulfonamide antibiotics in various samples, such as milk (Adrián et al., 2009).
Self-Healing Polymeric Materials
Bis(4-aminophenyl) disulfide, a compound related to this compound, has been used as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers. These materials demonstrate significant healing efficiency at room temperature, showcasing the potential of sulfonamide derivatives in material science (Rekondo et al., 2014).
Antibacterial and Antifungal Applications
Modified hydrogels prepared from poly vinyl alcohol/acrylic acid through condensation reaction with various amines, including sulfonamide derivatives, have shown promising antibacterial and antifungal activities. This indicates the potential application of sulfonamide derivatives in medical applications and bioengineering (Aly & El-Mohdy, 2015).
Environmental Applications in Azo Dye Reduction
Mono- and disulfonated naphthalene derivatives, structurally related to this compound, are products of the anaerobic reduction of azo dyes by microorganisms. These compounds decompose under aerobic conditions, and their behavior provides insights into environmental processes related to dye reduction and degradation (Kudlich et al., 1999).
Mechanism of Action
Target of Action
3-amino-N,N-dimethylBenzenemethanesulfonamide, also known as 1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide, is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamide drugs.
Mode of Action
The compound interacts with its targets, inhibiting their activities. For instance, by inhibiting carbonic anhydrase, it interferes with the conversion of carbon dioxide and water into bicarbonate and protons, a process crucial for various physiological functions . Similarly, by inhibiting tetrahydropteroate synthetase, it disrupts the synthesis of tetrahydrofolic acid, a cofactor necessary for the synthesis of nucleic acids .
Biochemical Pathways
The inhibition of these enzymes affects various biochemical pathways. For instance, the inhibition of carbonic anhydrase can affect processes such as fluid secretion, respiration, and pH regulation . On the other hand, the inhibition of tetrahydropteroate synthetase disrupts the folate pathway, affecting DNA synthesis and cell division .
Pharmacokinetics
Like other sulfonamides, it is expected to have good absorption and distribution profiles, undergo hepatic metabolism, and be excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to the disruption of the aforementioned physiological processes and biochemical pathways. This can lead to a range of effects, depending on the specific process or pathway affected .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-amino-N,N-dimethylBenzenemethanesulfonamide. For instance, factors such as pH can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-amino-N,N-dimethylBenzenemethanesulfonamide are not fully explored yet. It is known that sulfonamides, the class of compounds to which it belongs, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These interactions with enzymes and other biomolecules could potentially influence various biochemical reactions.
Molecular Mechanism
It is known that sulfonamides can inhibit the synthesis of tetrahydrofolate, which further stops DNA replication . This could potentially provide insights into the molecular mechanism of this compound.
Metabolic Pathways
It is known that amino acids play crucial roles in various metabolic pathways, including the synthesis of functional amino acids like arginine, glutamate, glutamine, and glycine .
Subcellular Localization
The prediction of subcellular localization sites of proteins from their amino acid sequences has remained to be an important field in bioinformatics .
Properties
IUPAC Name |
1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)7-8-4-3-5-9(10)6-8/h3-6H,7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJLMXZLADRQMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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